3,5-Dichloro-4-fluoromandelic acid
Description
3,5-Dichloro-4-fluoromandelic acid (CAS: 1806317-31-6) is a halogenated derivative of mandelic acid, characterized by its molecular formula C₈H₅Cl₂FO₃ and molecular weight of 239.03 g/mol . The compound features a phenylacetic acid backbone substituted with chlorine atoms at positions 3 and 5, a fluorine atom at position 4, and a hydroxyl group at position 2 (relative to the mandelic acid structure). It is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in the development of chiral ligands or bioactive molecules .
Properties
IUPAC Name |
2-(3,5-dichloro-4-fluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO3/c9-4-1-3(7(12)8(13)14)2-5(10)6(4)11/h1-2,7,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXNXXKOFJHNDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218119 | |
| Record name | Benzeneacetic acid, 3,5-dichloro-4-fluoro-α-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1806317-31-6 | |
| Record name | Benzeneacetic acid, 3,5-dichloro-4-fluoro-α-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1806317-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 3,5-dichloro-4-fluoro-α-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-fluoromandelic acid typically involves multi-step organic reactions. One common method includes the halogenation of mandelic acid derivatives. The process may involve:
Halogenation: Introduction of chlorine and fluorine atoms into the aromatic ring of mandelic acid.
Oxidation: Conversion of intermediate compounds to the desired product under controlled conditions.
Industrial Production Methods: Industrial production of 3,5-Dichloro-4-fluoromandelic acid may utilize similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure high yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-fluoromandelic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized products.
Reduction: Formation of reduced derivatives under specific conditions.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products: The reactions typically yield products with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
3,5-Dichloro-4-fluoromandelic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,5-Dichloro-4-fluoromandelic acid exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic pathways.
Receptors: Binding to cellular receptors, influencing signal transduction pathways.
DNA/RNA: Potential interactions with genetic material, affecting gene expression.
Comparison with Similar Compounds
Positional Isomer: 3,5-Dichloro-2-fluoromandelic Acid
Key Structural Differences :
Impact on Properties :
- Reactivity : Positional differences influence electrophilic substitution patterns in synthetic applications.
| Property | 3,5-Dichloro-4-fluoromandelic Acid | 3,5-Dichloro-2-fluoromandelic Acid |
|---|---|---|
| Molecular Formula | C₈H₅Cl₂FO₃ | C₈H₅Cl₂FO₃ |
| Molecular Weight (g/mol) | 239.03 | 239.03 |
| CAS Number | 1806317-31-6 | 1806280-24-9 |
| Substituent Positions | Cl (3,5), F (4) | Cl (3,5), F (2) |
Core Structure Analog: 3,5-Dichloro-4-fluoro-2-hydroxybenzoic Acid
Key Structural Differences :
Impact on Properties :
- Solubility : The benzoic acid derivative (CAS: 189283-53-2) likely has lower solubility in polar solvents due to reduced hydrogen-bonding capacity compared to mandelic acid analogs.
- Applications : Used in agrochemical or material science research rather than chiral synthesis due to its rigid structure .
| Property | 3,5-Dichloro-4-fluoromandelic Acid | 3,5-Dichloro-4-fluoro-2-hydroxybenzoic Acid |
|---|---|---|
| Core Structure | Phenylacetic acid | Benzoic acid |
| Molecular Formula | C₈H₅Cl₂FO₃ | C₇H₃Cl₂FO₃ |
| CAS Number | 1806317-31-6 | 189283-53-2 |
| Key Applications | Chiral synthesis, pharmaceuticals | Agrochemicals, materials science |
Functional Group Comparison: Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Key Structural Differences :
Impact on Properties :
- Antioxidant Activity : Caffeic acid (CAS: 331-39-5) is a potent antioxidant, whereas halogenation in 3,5-dichloro-4-fluoromandelic acid prioritizes electrophilic reactivity over redox activity.
- Applications : Caffeic acid is used in food, cosmetics, and pharmacology, contrasting with the synthetic focus of halogenated mandelic acids .
| Property | 3,5-Dichloro-4-fluoromandelic Acid | Caffeic Acid |
|---|---|---|
| Functional Groups | Cl, F, OH, COOH | OH, COOH, C=C (acrylic acid) |
| Molecular Weight (g/mol) | 239.03 | 180.16 |
| Key Applications | Synthetic intermediates | Antioxidants, dietary supplements |
Research Findings and Trends
- Halogenation Effects : Chlorine and fluorine substituents enhance lipophilicity and metabolic stability, making 3,5-dichloro-4-fluoromandelic acid valuable in drug design .
- Isomer-Specific Reactivity : The 4-fluoro isomer demonstrates higher synthetic utility in asymmetric catalysis compared to the 2-fluoro variant due to favorable steric and electronic profiles .
- Market Availability : Both 3,5-dichloro-4-fluoromandelic acid and its isomers are listed as discontinued in commercial catalogs, suggesting niche or specialized use .
Biological Activity
Overview
3,5-Dichloro-4-fluoromandelic acid is an organic compound with the molecular formula C8H5Cl2FO3. It is a derivative of mandelic acid, notable for its chlorine and fluorine substitutions on the aromatic ring. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of 3,5-Dichloro-4-fluoromandelic acid typically involves halogenation reactions, where chlorine and fluorine atoms are introduced to mandelic acid derivatives. The process may include:
- Halogenation : Introduction of halogens to the aromatic ring.
- Oxidation : Converting intermediates to the desired product under controlled conditions.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Controlled temperature |
| Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous conditions |
| Substitution | Nucleophiles (amines, thiols) | Varies by nucleophile |
The biological activity of 3,5-Dichloro-4-fluoromandelic acid is believed to stem from its interactions with various molecular targets:
- Enzymes : It may inhibit or activate certain enzymatic pathways.
- Receptors : Binding to cellular receptors can influence signal transduction pathways.
- DNA/RNA Interaction : Potential interactions with genetic material may affect gene expression.
Biological Activities
Research has indicated several potential biological activities associated with 3,5-Dichloro-4-fluoromandelic acid:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
- Anticancer Properties : Investigations into its anticancer effects have shown promise in inhibiting tumor growth in specific cancer cell lines.
- Neuroprotective Effects : Some studies have explored its potential in protecting neuronal cells from oxidative stress.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of 3,5-Dichloro-4-fluoromandelic acid against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing significant activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
Anticancer Activity
In vitro studies have demonstrated that 3,5-Dichloro-4-fluoromandelic acid can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest at G2/M phase |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
